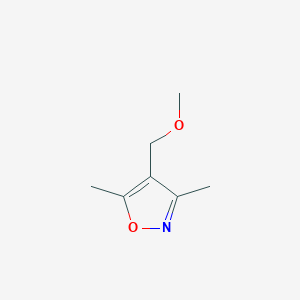![molecular formula C11H8N2O3 B3122779 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid CAS No. 303770-94-7](/img/structure/B3122779.png)
3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid
Descripción general
Descripción
3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid, also known as 3-cyano-2-propenoic acid or 3-cyanoacrylic acid, is a versatile organic compound that is used in many scientific research applications. It is a colorless liquid at room temperature and has a variety of uses in both organic and inorganic chemistry. This compound is synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. 3-cyanoacrylic acid is used in a wide range of research applications, including drug development, biochemistry, and pharmacology. In addition, this compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid is used in a wide range of scientific research applications. This compound is used in drug development, as it can be used to modify the structure of drugs to improve their efficacy and reduce their toxicity. In addition, this compound is used in biochemistry and pharmacology research. It is also used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid is not fully understood. It is believed that this compound interacts with proteins in the body, which can lead to the production of various biochemical and physiological effects. In addition, this compound may act as an inhibitor of enzymes, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid are not fully understood. However, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, this compound has been found to have anti-fungal and anti-bacterial properties. It has also been suggested that this compound may have beneficial effects on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid in laboratory experiments include its low cost, high solubility in water, and ease of synthesis. In addition, this compound is stable in a wide range of temperatures and pH levels. The major limitation of using this compound in laboratory experiments is its lack of bioavailability. This means that it is not easily absorbed by the body, which limits its usefulness in drug development and pharmacological research.
Direcciones Futuras
The future of 3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid is promising. Future research may focus on the development of new synthesis methods, the exploration of its biochemical and physiological effects, and the investigation of its potential applications in drug development and pharmacology. In addition, this compound may be used to modify existing drugs to improve their efficacy and reduce their toxicity. Finally, this compound may be used in the synthesis of organic compounds, such as polymers, surfactants, and catalysts.
Propiedades
IUPAC Name |
4-(3-cyanoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDCJBAOYBEESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Methoxyphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122714.png)
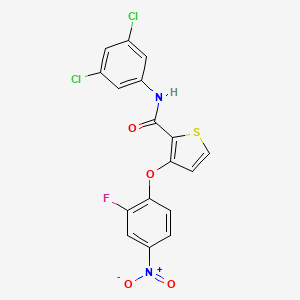
![2-[(4-Methylphenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B3122728.png)
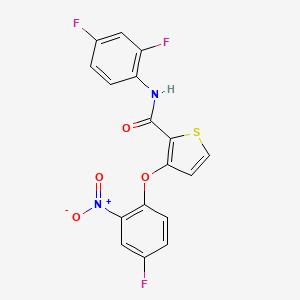

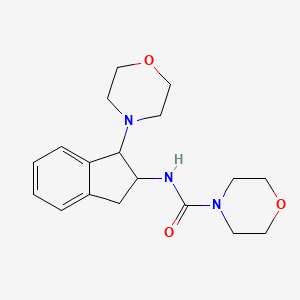
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-enoate](/img/structure/B3122759.png)
![2-[3-(Trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3122760.png)

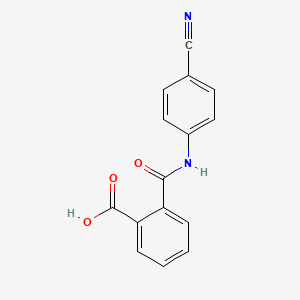
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B3122794.png)
